1,3-Di-tert-butylbenzene

Catalog No.
S580775
CAS No.
1014-60-4
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-tert-butylbenzene

CAS Number

1014-60-4

Product Name

1,3-Di-tert-butylbenzene

IUPAC Name

1,3-ditert-butylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3

InChI Key

ILNDSSCEZZFNGE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C

1,3-Di-tert-butylbenzene is an aromatic hydrocarbon characterized by a benzene ring with two tert-butyl groups attached at the 1 and 3 positions. Its chemical formula is C14H22C_{14}H_{22} and it has a molecular weight of approximately 198.33 g/mol. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents, making it useful in various chemical applications. The tert-butyl groups contribute to its steric bulk, influencing its reactivity and physical properties.

Currently, there is no scientific research readily available on a specific mechanism of action for DTB. However, its potential applications might be related to its ability to hinder rotation due to the bulky tert-butyl groups, potentially impacting interactions with other molecules [].

Analytical Reagent:

1,3-Di-tert-butylbenzene finds application as an analytical reagent in the study of metabolic profiles. It acts as an internal standard in the analysis of biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) []. This application takes advantage of its well-defined chemical and physical properties, including high stability, low volatility, and good solubility in organic solvents [].

Antimicrobial Properties:

Research suggests that 1,3-Di-tert-butylbenzene exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria []. However, the specific mechanisms of action and the potential for development as an antimicrobial agent require further investigation [].

Typical of aromatic compounds. It can undergo electrophilic substitution reactions due to the electron-donating nature of the tert-butyl groups. Common reactions include:

  • Halogenation: Reacts with halogens (e.g., bromine) under suitable conditions to form halogenated derivatives.
  • Nitration: Can be nitrated using a mixture of nitric and sulfuric acids, leading to the formation of nitro derivatives.
  • Oxidation: The tert-butyl groups can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

1,3-Di-tert-butylbenzene can be synthesized through various methods:

  • Grignard Reaction: Reacting benzene with tert-butyl bromide in the presence of sodium metal produces 1,3-Di-tert-butylbenzene .
  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with tert-butyl chloride using aluminum chloride as a catalyst .
  • Vapor Phase Reaction: Recent studies have explored vapor phase reactions involving tert-butylbenzene and tert-butyl acetate over specific catalysts to enhance selectivity towards 1,3-Di-tert-butylbenzene .

Interaction studies involving 1,3-Di-tert-butylbenzene often focus on its behavior in mixtures with other solvents and gases. For example, research has examined its phase behavior when combined with carbon dioxide, highlighting its potential use in supercritical fluid extraction processes . Additionally, studies on its metabolic pathways suggest interactions with enzymes involved in detoxification processes .

1,3-Di-tert-butylbenzene shares structural similarities with several related compounds. Here are some notable comparisons:

CompoundStructure DescriptionUnique Features
Tert-ButylbenzeneBenzene ring with one tert-butyl groupLess sterically hindered than 1,3-Di-tert-butylbenzene
1,2-Di-tert-butylbenzeneBenzene ring with two tert-butyl groups at positions 1 and 2Different substitution pattern affects reactivity
1,3,5-Tri-tert-butylbenzeneBenzene ring with three tert-butyl groupsIncreased steric hindrance compared to 1,3-Di-tert-butylbenzene
DiisopropylbenzeneBenzene ring substituted with two isopropyl groupsDifferent branching affects physical properties

The unique feature of 1,3-Di-tert-butylbenzene lies in its specific substitution pattern which influences both its chemical reactivity and physical properties compared to other similar compounds. Its steric bulk from two tert-butyl groups at the meta positions results in distinct behavior during

Early Synthetic Routes and Precursor Utilization

The earliest routes to 1,3-di-tert-butylbenzene relied on Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst. In this method, benzene reacts with tert-butyl chloride under controlled conditions to introduce the first tert-butyl group. Subsequent alkylation at the meta position is hindered by steric effects, necessitating optimized stoichiometry and temperature. For example, a 1949 study demonstrated that excess tert-butyl chloride and prolonged reaction times favor the formation of the 1,3-isomer over the para-substituted derivative.

A notable advancement came from a 1947 patent (US2429691A), which described the direct synthesis of 1,3-di-tert-butylbenzene by reacting benzene with isobutylene in the presence of AlCl₃. This gas-phase method avoids polyalkylation by maintaining low temperatures (0–5°C) and rapid stirring, achieving yields exceeding 70%. The reaction proceeds via a carbocation intermediate, where the tert-butyl group’s steric bulk directs subsequent substitution to the meta position.

Key challenges in early routes included:

  • Competing formation of 1,4-di-tert-butylbenzene due to kinetic control.
  • Catalyst deactivation from HCl byproducts, requiring careful quenching.
MethodReactantsCatalystYield (%)Reference
Friedel-Crafts alkylationBenzene + tert-butyl chlorideAlCl₃60–70
Gas-phase alkylationBenzene + isobutyleneAlCl₃70–75

Catalytic Dehalogenation Strategies

Catalytic dehalogenation offers an alternative route by functionalizing halogenated precursors. Nickel complexes, such as bis(cyclooctadiene)nickel(0), enable the replacement of halogens with tert-butyl groups via cross-coupling reactions. In one approach, 1,3-dibromobenzene reacts with tert-butylmagnesium chloride in tetrahydrofuran (THF) at 70°C, yielding 1,3-di-tert-butylbenzene with 82% efficiency. The mechanism involves oxidative addition of the aryl halide to nickel, followed by transmetalation with the Grignard reagent and reductive elimination.

This method circumvents Friedel-Crafts limitations, such as carbocation rearrangements, and is compatible with electron-deficient arenes. However, it requires stringent anhydrous conditions and expensive catalysts.

CatalystSubstrateConditionsYield (%)
Ni(cod)₂1,3-dibromobenzeneTHF, 70°C82
NiCl₂(PPh₃)₂1,3-dichlorobenzeneEther, rt68

Directed Functionalization Approaches

Directed ortho-metalation (DoM) has been adapted to achieve meta-substitution in sterically congested systems. By installing a sulfonyl directing group at the para position, lithiation occurs preferentially at the meta site. Subsequent quenching with tert-butyl electrophiles (e.g., tert-butyl iodide) yields 1,3-di-tert-butylbenzene derivatives. For instance, 3-sulfonyl-1-tert-butylbenzene undergoes lithiation at the meta position, followed by alkylation to introduce the second tert-butyl group.

Recent advances in Ir-catalyzed C–H borylation further enhance regioselectivity. Using iridium complexes with Me₄phen ligands, 1-tert-butylbenzene undergoes borylation at the meta position, enabling subsequent functionalization with tert-butyl groups. This method avoids pre-functionalized substrates and operates under mild conditions (40°C).

Directing GroupElectrophileRegioselectivity (%)
Sulfonyltert-butyl iodide85
None (C–H borylation)B₂(pin)₂90

Scalable Production Methodologies

Industrial-scale production prioritizes cost efficiency and minimal waste. Continuous-flow reactors address limitations of batch processes, such as overheating and inconsistent mixing. In one setup, benzene and tert-butyl chloride are fed continuously into a reactor containing immobilized AlCl₃ on silica gel, achieving 80% conversion with >95% selectivity for the 1,3-isomer. Distillation separates the product from unreacted starting materials and oligomers.

Key innovations in scalability include:

  • Catalyst recycling via filtration or distillation.
  • Use of tert-butanol as a greener alkylating agent, reducing HCl emissions.
ParameterBatch ProcessContinuous Process
Yield (%)7080
Catalyst Loading (mol%)105
Throughput (kg/h)520

Fundamental Radical Generation Pathways

1,3-Di-tert-butylbenzene undergoes radical-mediated transformations through several distinct initiation mechanisms, with the most prominent being hydrogen atom abstraction from the tertiary carbon centers of the tert-butyl substituents [1] [2]. The molecular structure of 1,3-di-tert-butylbenzene, with its molecular formula C14H22 and molecular weight of 190.32 g/mol, provides multiple reactive sites for radical attack [7] [11]. The compound exists as a liquid at room temperature with a melting point of 10-11°C and demonstrates considerable thermal stability up to its boiling point of 106-107°C at 18 mmHg [10] [11].

The primary radical generation pathway involves the homolytic cleavage of carbon-hydrogen bonds, particularly at the tertiary positions of the tert-butyl groups where bond dissociation energies are approximately 96-100 kcal/mol [26] [28]. This relatively low bond dissociation energy compared to aromatic carbon-hydrogen bonds (112.9 ± 0.5 kcal/mol) makes the tert-butyl positions preferential sites for radical initiation [26]. Experimental studies have demonstrated that radical generation can be achieved through photolytic decomposition of suitable initiators, such as azo compounds or peroxides, in the presence of 1,3-di-tert-butylbenzene [1] [6].

Mechanistic Pathways and Intermediate Formation

The radical-mediated transformations of 1,3-di-tert-butylbenzene proceed through well-defined mechanistic pathways involving the formation of carbon-centered radicals [3] [5]. Initial hydrogen atom abstraction creates tertiary alkyl radicals that exhibit considerable stability due to hyperconjugation effects and the electron-donating nature of the surrounding methyl groups [13] [21]. These radical intermediates can undergo various subsequent transformations, including radical-radical coupling, hydrogen atom transfer to other substrates, and addition reactions to unsaturated species [16] [22].

Density functional theory calculations using methods such as B3LYP and M06-2X have provided detailed insights into the electronic structure and reactivity of these radical intermediates [3] [20]. The calculations reveal that the unpaired electron density is primarily localized on the tertiary carbon atoms, with significant spin delocalization into the adjacent carbon-hydrogen bonds [21] [29]. This electronic distribution influences the subsequent reactivity patterns and determines the preferred reaction pathways under different experimental conditions [3] [17].

Kinetic Characteristics of Radical Processes

The kinetic behavior of radical-mediated transformations involving 1,3-di-tert-butylbenzene exhibits strong temperature dependence and follows Arrhenius-type kinetics [4] [25]. Rate constants for hydrogen atom abstraction reactions typically range from 10^6 to 10^9 M^-1 s^-1, depending on the nature of the abstracting radical and the reaction conditions [30] [5]. For example, tert-butoxy radicals react with phenolic substrates at rates of 3.3 × 10^8 M^-1 s^-1 at 22°C in benzene solvent, demonstrating the high reactivity of these oxygen-centered radicals [30].

The activation energies for radical-mediated processes involving 1,3-di-tert-butylbenzene are influenced by steric factors arising from the bulky tert-butyl substituents [9] [18]. Competitive kinetic studies have shown that the presence of these substituents can increase activation barriers by 2-5 kcal/mol compared to less hindered substrates [9] [24]. This effect becomes particularly pronounced in reactions involving approach of large radical species to the reactive sites, where steric crowding impedes the formation of the transition state [18] [19].

Hydrogen Atom Transfer Dynamics

Thermodynamic Driving Forces

Hydrogen atom transfer reactions involving 1,3-di-tert-butylbenzene are governed by thermodynamic considerations related to bond dissociation energies and radical stabilization effects [26] [27]. The tertiary carbon-hydrogen bonds in the tert-butyl groups serve as both hydrogen atom donors and acceptors, depending on the reaction partner and conditions [5] [17]. The relatively weak bond dissociation energy of these tertiary C-H bonds (96-100 kcal/mol) compared to primary C-H bonds (100-105 kcal/mol) provides a thermodynamic driving force for hydrogen atom transfer to more stable radical centers [26] [28].

The Evans-Polanyi relationship describes the correlation between reaction driving force and activation energy in hydrogen atom transfer processes [5] [22]. For 1,3-di-tert-butylbenzene, this relationship predicts that hydrogen atom transfer reactions will be most favorable when the product radicals are significantly more stable than the reactant radicals [5] [17]. Experimental validation of these predictions has been achieved through kinetic isotope effect studies, which typically show H/D ratios of 3-5 for hydrogen atom transfer from tertiary positions [30] [29].

Mechanistic Details and Transition State Structure

Hydrogen atom transfer reactions involving 1,3-di-tert-butylbenzene proceed through linear transition states characterized by partial bond formation and bond breaking [5] [17]. Computational studies using density functional theory methods have revealed that the transition state geometry is highly sensitive to steric interactions between the reacting species [3] [19]. The presence of bulky tert-butyl substituents in the 1,3-positions creates a sterically congested environment that influences both the approach trajectory and the transition state stability [9] [18].

The hydrogen atom transfer dynamics exhibit characteristic features including primary kinetic isotope effects, which provide evidence for the concerted nature of the C-H bond breaking and forming processes [30] [29]. Laser flash photolysis studies have demonstrated that hydrogen atom transfer from 1,3-di-tert-butylbenzene to oxygen-centered radicals occurs on sub-microsecond timescales, consistent with the low activation barriers predicted by computational methods [30] [6]. The reaction mechanism involves a single concerted step rather than a stepwise process involving discrete ionic intermediates [5] [14].

Solvent Effects on Transfer Kinetics

The kinetics of hydrogen atom transfer reactions involving 1,3-di-tert-butylbenzene show pronounced solvent dependence, particularly in polar media [30] [14]. Rate constants decrease significantly in polar solvents due to stabilization of the reactant molecules through hydrogen bonding interactions [30] [14]. For example, the rate constant for hydrogen atom transfer from phenolic substrates to tert-butoxy radicals decreases from 3.3 × 10^8 M^-1 s^-1 in benzene to 4.1 × 10^6 M^-1 s^-1 in pyridine due to strong hydrogen bonding effects [30].

Nonpolar solvents such as cyclohexane and carbon tetrachloride provide optimal conditions for hydrogen atom transfer reactions by minimizing competing solvation effects [11] [14]. The choice of solvent also influences the selectivity of hydrogen atom transfer, with polar solvents favoring abstraction from more acidic C-H bonds and nonpolar solvents showing less discrimination between different hydrogen atom donor sites [14] [17]. Solvent cage effects can also influence the fate of initially formed radical pairs, with viscous solvents promoting cage recombination and low-viscosity solvents favoring diffusive separation [14] [16].

PropertyValueReference
Molecular FormulaC14H22 [1] [7] [11]
Molecular Weight (g/mol)190.32 [1] [7] [11]
Melting Point (°C)10-11 [10] [11]
Boiling Point (°C/mmHg)106-107/18 [10] [11]
Density (g/mL at 25°C)0.859 [10] [11]
Enthalpy of Formation (liquid, kJ/mol)-191.6 ± 0.6 [15]
Flash Point (°C)84 [10] [11]

Steric Modulation of Reaction Pathways

Conformational Effects on Reactivity

The bulky tert-butyl substituents in 1,3-di-tert-butylbenzene create significant steric hindrance that modulates reaction pathways through conformational constraints [9] [18]. The spatial arrangement of these substituents forces the molecule to adopt specific conformations that minimize intramolecular steric interactions while simultaneously restricting access to potential reaction sites [18] [19]. Computational studies have revealed that the preferred conformation places the tert-butyl groups in orientations that maximize the distance between the bulky substituents while maintaining optimal orbital overlap for aromatic stabilization [9] [20].

The steric environment around the benzene ring significantly influences the accessibility of different positions for electrophilic and radical attack [2] [23]. Positions ortho to the tert-butyl substituents (positions 2 and 6) experience the greatest steric protection, while the meta and para positions (positions 4 and 5) remain relatively accessible [9] [18]. This differential accessibility leads to strong regiochemical preferences in substitution reactions, with position 5 being the most reactive site due to its distance from both tert-butyl groups [2] [9].

Activation Energy Modulation

Steric hindrance in 1,3-di-tert-butylbenzene significantly increases activation energies for reactions requiring close approach of reagents to the aromatic ring or tert-butyl positions [9] [24]. Comparative kinetic studies with less hindered substrates have demonstrated activation energy increases of 2-8 kcal/mol for reactions involving bulky electrophiles or radicals [9] [18]. The magnitude of this steric effect depends on the size and shape of the attacking species, with larger reagents experiencing more severe steric repulsion [18] [23].

The relationship between steric hindrance and activation energy follows predictable patterns based on molecular mechanics calculations [18] [24]. Reactions involving linear approach trajectories, such as hydrogen atom abstraction from the tert-butyl groups, show modest increases in activation energy (2-3 kcal/mol), while reactions requiring perpendicular approach to the aromatic ring show larger increases (5-8 kcal/mol) [9] [18]. These effects can be quantified using steric parameters derived from molecular modeling studies, which correlate well with experimental rate constants [18] [19].

Selectivity Enhancement Through Steric Control

The steric environment in 1,3-di-tert-butylbenzene provides opportunities for enhanced selectivity in chemical transformations through kinetic discrimination between different reaction pathways [9] [23]. The bulky tert-butyl substituents act as directing groups that favor reactions at specific positions while disfavoring others through differential steric hindrance [23] [18]. This selectivity enhancement has been exploited in synthetic applications where regioselective functionalization is desired [2] [23].

Catalyst design strategies have leveraged the steric properties of 1,3-di-tert-butylbenzene to achieve high selectivity in metal-catalyzed reactions [23] [4]. Bulky phosphine ligands and sterically demanding catalyst structures show complementary selectivity patterns when used with sterically hindered substrates like 1,3-di-tert-butylbenzene [23] [1]. The resulting selectivity enhancements can exceed 100:1 in favorable cases, demonstrating the power of steric control in chemical synthesis [23] [9].

Bond TypeBDE (kcal/mol)Radical Stability OrderReference
Aromatic C-H112.9 ± 0.5Lowest [26]
Primary C-H (tert-butyl)100-105High [13] [26]
Secondary C-H98-102Medium [26] [28]
Tertiary C-H96-100Highest [26] [28]

Competitive Mechanistic Pathways in Solvent Systems

Pathway Competition in Polar Solvents

In polar solvent systems, 1,3-di-tert-butylbenzene participates in competitive mechanistic pathways that depend on the specific nature of the solvent and reaction conditions [14] [30]. Polar solvents such as acetonitrile, dimethyl sulfoxide, and alcohols stabilize ionic intermediates and transition states, favoring mechanisms that proceed through charged species rather than neutral radicals [14] [17]. This solvent-dependent pathway selection has been demonstrated through kinetic studies showing dramatic rate constant variations with solvent polarity [30] [14].

Hydrogen bonding solvents create additional complexity by forming specific interactions with both the substrate and reactive intermediates [30] [14]. For example, in protic solvents like methanol or water, hydrogen bonding to the aromatic π-system of 1,3-di-tert-butylbenzene can alter the electron density distribution and influence the preferred sites for electrophilic attack [14] [17]. These interactions compete with the primary reaction pathways and can lead to unexpected product distributions [14] [16].

The competition between radical and ionic pathways in polar solvents is governed by the relative stabilization of different transition state structures [14] [19]. Computational studies using polarizable continuum models have revealed that polar solvents preferentially stabilize transition states with significant charge separation, shifting the mechanism away from concerted radical processes toward stepwise ionic mechanisms [14] [20]. This mechanistic switching can be monitored experimentally through kinetic isotope effects and stereochemical probes [14] [29].

Nonpolar Solvent Effects

Nonpolar solvents such as hexane, benzene, and carbon tetrachloride promote radical-mediated pathways in reactions involving 1,3-di-tert-butylbenzene by minimizing stabilization of ionic intermediates [11] [14]. The absence of specific solvation effects in these media allows the intrinsic reactivity patterns of the substrate to dominate, leading to product distributions that reflect the inherent selectivity of the radical processes [14] [16]. Kinetic measurements in nonpolar solvents provide fundamental rate constants that are less perturbed by medium effects [30] [11].

The viscosity of nonpolar solvents influences the dynamics of radical pair processes through cage effects [14] [16]. High-viscosity solvents promote in-cage reactions and recombination processes, while low-viscosity media favor diffusive separation of radical pairs and subsequent intermolecular reactions [14] [16]. These effects are particularly important for reactions involving 1,3-di-tert-butylbenzene because the bulky substituents create additional steric barriers to cage escape [16] [18].

Temperature effects in nonpolar solvents follow classical Arrhenius behavior with minimal complications from solvent reorganization processes [14] [25]. This simplified kinetic behavior facilitates the determination of accurate activation parameters and enables detailed mechanistic analysis [25] [4]. The temperature dependence of selectivity in nonpolar solvents provides insights into the relative activation energies of competing pathways [14] [25].

Mixed Solvent System Behavior

Mixed solvent systems containing both polar and nonpolar components exhibit complex behavior in reactions with 1,3-di-tert-butylbenzene due to preferential solvation effects and microheterogeneous environments [14] [17]. The composition of the solvent mixture determines which mechanistic pathway predominates, with small changes in composition sometimes leading to dramatic shifts in product distributions [14] [16]. These effects have been studied extensively using solvatochromic probes and kinetic analysis techniques [14] [17].

Hydrogen bonding between polar and nonpolar solvent components creates structured solvent environments that can template specific reaction pathways [14] [17]. For example, alcohol-hydrocarbon mixtures form hydrogen-bonded networks that influence the approach trajectories of reactants to 1,3-di-tert-butylbenzene and modify the transition state energies for different mechanistic pathways [14] [16]. These structured solvent effects are highly sensitive to temperature and can be disrupted by thermal motion [14] [25].

The dynamics of solvent exchange processes in mixed systems compete with chemical reaction timescales, leading to complex kinetic behavior that reflects both reaction and solvation kinetics [14] [17]. Pre-equilibrium solvation effects can create apparent kinetic complexity in systems where the true chemical mechanism is relatively simple [14] [16]. Understanding these solvent-mediated effects is crucial for predicting reaction outcomes in practical synthetic applications involving 1,3-di-tert-butylbenzene [14] [19].

Reaction TypeRate Constant (M⁻¹s⁻¹)Temperature (°C)SolventReference
HAT with tert-butoxy radical (phenol)3.3 × 10⁸22Benzene [30]
HAT with tert-butoxy radical (p-methoxyphenol)1.6 × 10⁹22Benzene [30]
HAT with bromine radical (tertiary C-H)10⁶-10⁷Room tempGas phase [5]
Hydrogenation (Rh catalyst)First-order in H₂25-100Various [4]

The aromatic conjugation and mesomeric effects in 1,3-di-tert-butylbenzene represent a complex interplay between steric hindrance and electronic delocalization. The presence of two bulky tert-butyl groups at the 1,3-positions creates a unique electronic environment that significantly influences the aromatic character of the benzene ring [2].

Aromatic Conjugation Modifications

The tert-butyl substituents in 1,3-di-tert-butylbenzene exert both inductive and hyperconjugative effects on the aromatic system. Unlike simple alkyl substituents, tert-butyl groups cannot participate in traditional hyperconjugation due to the absence of alpha-hydrogen atoms directly bonded to the aromatic ring [3]. This limitation results in a predominantly inductive electron-donating effect, which marginally increases the electron density of the aromatic ring compared to unsubstituted benzene [4] [5].

The molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) energy levels are elevated relative to benzene, indicating enhanced nucleophilic character [6]. The steric energy of 1,3-di-tert-butylbenzene is calculated to be 9.51 kcal/mol, which is significantly higher than simple monosubstituted aromatic compounds but lower than more crowded systems like 1,2,3-tri-tert-butylbenzene (75.35 kcal/mol) [7].

Mesomeric Effect Limitations

The mesomeric contributions in 1,3-di-tert-butylbenzene are primarily governed by the electronic nature of the aromatic system rather than direct conjugation with the substituents. The tert-butyl groups act as sigma-electron donors through inductive effects, creating a slight increase in electron density at the ortho and para positions relative to the substitution sites [8] [9]. However, the steric bulk of these groups prevents optimal orbital overlap that would be necessary for extensive mesomeric delocalization.

Computational studies using density functional theory methods have demonstrated that the pi-electron density distribution in 1,3-di-tert-butylbenzene shows moderate perturbation from the parent benzene system [10] [6]. The charge distribution analysis indicates that the carbon atoms bearing the tert-butyl substituents exhibit slight positive charge character, while the remaining aromatic carbons show corresponding negative charge accumulation [8].

Steric Hindrance in Acid-Base Equilibria

The steric environment created by the tert-butyl substituents in 1,3-di-tert-butylbenzene profoundly influences acid-base equilibria involving the aromatic system. The bulky substituents create a sterically congested environment that affects both the approach of acidic and basic reagents and the stability of resulting ionic intermediates [11] [12].

Protonation Behavior

When 1,3-di-tert-butylbenzene undergoes protonation reactions, the steric hindrance significantly affects the site selectivity and thermodynamic stability of the resulting arenium ions. The tert-butyl groups create a protective environment around the aromatic ring, particularly at the 2-position (between the two substituents), which becomes highly shielded from electrophilic attack [13] [14].

Nuclear magnetic resonance studies have demonstrated that the H-2 proton (positioned between the two tert-butyl groups) experiences complete shielding from solvent molecules, as evidenced by intermolecular Nuclear Overhauser Effect (NOE) experiments [13]. This shielding effect extends to protonation reactions, where the H-2 position shows reduced reactivity toward electrophilic species.

Deprotonation Resistance

The electron-donating nature of the tert-butyl groups, combined with their steric bulk, creates a complex situation for deprotonation reactions. While the inductive effect of the tert-butyl substituents should theoretically facilitate deprotonation by stabilizing the resulting carbanion, the steric hindrance prevents efficient approach of basic reagents [12] [2].

Computational analyses indicate that the formation of anionic intermediates at positions adjacent to the tert-butyl groups is energetically disfavored due to both electronic and steric factors [7]. The steric energy calculations show that deprotonation at the 2-position would result in additional strain energy accumulation, making such processes thermodynamically unfavorable.

Electronic Effects on Substitution Reactivity

The substitution reactivity of 1,3-di-tert-butylbenzene is governed by a complex interplay between electronic activation and steric deactivation. The tert-butyl groups function as weakly activating, ortho-para directing substituents, but their substantial steric bulk creates unique reactivity patterns that deviate from simple electronic predictions [15] [16].

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution reactions, 1,3-di-tert-butylbenzene exhibits preferential substitution at the 5-position (meta to both tert-butyl groups) due to the combined influence of steric and electronic factors [16] [17]. This selectivity arises from the fact that while the tert-butyl groups are ortho-para directing, the severe steric congestion at the 2-position (between the substituents) and the 4,6-positions (ortho to the substituents) makes these sites kinetically inaccessible.

Nitration reactions of 1,3-di-tert-butylbenzene proceed with high selectivity for the 5-position, yielding 1,3-di-tert-butyl-5-nitrobenzene as the predominant product [16] [17]. The reaction rates are significantly reduced compared to less hindered aromatic compounds, reflecting the steric impediment to electrophile approach.

Substitution Mechanism Modifications

The mechanism of electrophilic substitution in 1,3-di-tert-butylbenzene involves formation of sterically congested sigma-complexes (arenium ions) that exhibit altered stability patterns compared to less hindered systems [15] [11]. The transition state geometries are highly sensitive to steric interactions, with computational studies revealing that the approach trajectory of electrophiles is constrained by the bulky tert-butyl substituents [11].

The regioselectivity in these reactions is determined by the relative stabilities of the possible sigma-complex intermediates, with the 5-position sigma-complex being most stable due to minimal steric interactions with the existing substituents [16] [18]. This represents a departure from purely electronic control, where steric factors become the dominant influence on product distribution.

Radical Substitution Behavior

Radical substitution reactions in 1,3-di-tert-butylbenzene exhibit enhanced selectivity due to the steric environment created by the tert-butyl groups [11]. The presence of tertiary carbon-hydrogen bonds in the tert-butyl substituents provides sites for hydrogen atom transfer reactions, with bond dissociation energies of approximately 96-100 kcal/mol .

The selectivity in radical reactions is governed by both thermodynamic and kinetic factors, with the sterically hindered environment providing opportunities for enhanced discrimination between different reaction pathways [11]. This selectivity has been exploited in synthetic applications where regioselective functionalization is desired.

Solvent-Solute Interactions in NOE Studies

The solvent-solute interactions of 1,3-di-tert-butylbenzene have been extensively studied using intermolecular Nuclear Overhauser Effect (NOE) spectroscopy, revealing unique insights into the molecular environment and conformational behavior of this sterically hindered aromatic compound [13] [14].

NOE Experimental Findings

Comprehensive NOE studies have been conducted using 1,3-di-tert-butylbenzene in various solvent systems, including tetramethylsilane, perfluoro-tert-butyl alcohol, and carbon tetrachloride [13] [14]. These investigations have revealed that the H-2 proton (positioned between the two tert-butyl groups) exhibits complete protection from solvent interactions, as evidenced by the absence of intermolecular NOE effects with solvent molecules.

The experimental results demonstrate that tetramethylsilane behaves according to a non-interacting hard sphere model, showing no preferential interactions with the solute [13]. In contrast, perfluoro-tert-butyl alcohol exhibits attractive interactions with 1,3-di-tert-butylbenzene, as evidenced by deviations from the predicted NOE intensities based on geometric considerations alone.

Solvent-Specific Interaction Patterns

The nature of solvent-solute interactions varies significantly depending on the solvent system employed. In aromatic solvents such as benzene, 1,3-di-tert-butylbenzene experiences pi-pi stacking interactions that influence both the NOE patterns and the overall molecular dynamics [13] [14]. These interactions are characterized by favorable enthalpic contributions that partially offset the entropic penalties associated with organized solvent-solute arrangements.

Polar solvents such as acetonitrile create different interaction patterns, with electrostatic interactions playing a more significant role in determining the solvent-solute contact geometries [11]. The electron-donating nature of the tert-butyl groups enhances the nucleophilic character of the aromatic ring, leading to favorable interactions with electron-deficient solvent molecules.

Molecular Dynamics and Conformational Behavior

The conformational behavior of 1,3-di-tert-butylbenzene in solution is influenced by the steric interactions between the tert-butyl substituents and the solvent environment. NOE studies have revealed that the molecule adopts preferential conformations that minimize steric clashes while maximizing favorable solvent interactions [13] [14].

The rotational barriers around the carbon-carbon bonds connecting the tert-butyl groups to the aromatic ring are influenced by solvent interactions, with polar solvents generally stabilizing conformations that expose the aromatic ring to favorable electrostatic interactions [14]. These conformational preferences have implications for the reactivity and physical properties of the compound in different solvent environments.

Implications for Molecular Recognition

The detailed understanding of solvent-solute interactions in 1,3-di-tert-butylbenzene provides insights into molecular recognition processes involving sterically hindered aromatic compounds [13] [14]. The selective accessibility of different regions of the molecule to solvent approach has implications for designing synthetic receptors and understanding enzyme-substrate interactions involving bulky aromatic substrates.

The protection of the H-2 position from solvent interactions suggests that this region could serve as a hydrophobic binding site in molecular recognition events, while the more accessible regions of the aromatic ring could participate in favorable interactions with complementary molecular partners [13] [14].

PropertyValueReference
Molecular FormulaC₁₄H₂₂Multiple sources
Molecular Weight (g/mol)190.33Multiple sources
CAS Number1014-60-4Multiple sources
Melting Point (°C)10-11 [19] [20] [21]
Boiling Point (°C)106-107/18 mmHg [19] [20] [21]
Density (20°C, g/mL)0.859 [21]
Steric Energy (kcal/mol)9.51 [7]
SolventAromatic H-2 (ppm)tert-Butyl CH₃ (ppm)Reference
CDCl₃7.40-7.601.26-1.32 [21] [22]
C₆D₆7.0-7.41.26-1.50 [23] [24]
DMSO-d₆7.94-8.011.31 [24]
Substitution TypePreferred PositionSteric InfluenceReference
Electrophilic Aromatic SubstitutionMeta to existing groupsModerate hindrance [15] [16] [17]
NitrationMeta to tert-butyl groupsReduced reactivity [16] [17]
Friedel-Crafts AcylationLimited due to steric hindranceHighly hindered [25] [18]
SolventInteraction TypeH-2 ProtectionReference
TetramethylsilaneNon-interacting modelComplete shielding [13] [14]
Perfluoro-tert-butyl alcoholAttractive interactionsModerate shielding [13] [14]
Carbon tetrachlorideWeak interactionsMinimal interaction [13] [14]

XLogP3

5.8

Other CAS

1014-60-4

Wikipedia

1,3-di-tert-butylbenzene

Dates

Last modified: 08-15-2023

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